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Compound of Interest

Compound Name: 3-(2-Aminopropyl)phenol

Cat. No.: B1671444 Get Quote

An In-Depth Technical Guide to the Core Basic Properties of 3-(2-Aminopropyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical

properties, relevant experimental protocols, and biological activity of 3-(2-
Aminopropyl)phenol. The information is intended to support research and development

activities involving this compound.

Physicochemical Properties
3-(2-Aminopropyl)phenol, also known as α-methyl-m-tyramine or gepefrine, is a

phenethylamine derivative.[1][2] It is recognized for its biological activity, particularly in

modulating blood pressure.[3][4][5] The core physicochemical data for this compound are

summarized below.

Table 1: Physicochemical Data for 3-(2-Aminopropyl)phenol
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Property Value Source

CAS Number 1075-61-2 [1][3][4][6][7][8]

Molecular Formula C₉H₁₃NO [1][2][6][7]

Molecular Weight 151.21 g/mol [1][2][3][4][6]

Melting Point 137 °C [4]

Boiling Point 273.23 °C (rough estimate) [4]

Density 1.0406 g/cm³ (rough estimate) [4]

pKa 9.86 ± 0.10 (Predicted) [4]

Water Solubility

Described as a water-soluble

drug.[6] Quantitative data not

readily available.

InChI Key
WTDGMHYYGNJEKQ-

UHFFFAOYSA-N
[1][2]

SMILES CC(CC1=CC(=CC=C1)O)N [2][3][6]

Biological Activity and Mechanism of Action
3-(2-Aminopropyl)phenol exhibits significant biological effects, primarily as a

sympathomimetic agent.[1] Its mechanism of action involves the release of norepinephrine from

adrenergic nerve terminals.[1] This activity leads to an increase in blood pressure, making it

effective in treating orthostatic hypotension.[3][4][5] Clinical observations suggest it has a

minimal effect on heart rate.[1][3]

Furthermore, it interacts with the serotonergic system, acting as a partial agonist at 5-HT₁A, 5-

HT₁B, and 5-HT₂C receptors, and as an antagonist at the 5-HT₂A receptor.[1]
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Caption: Mechanism of action for 3-(2-Aminopropyl)phenol.

Experimental Protocols
Detailed methodologies for the synthesis and analysis of 3-(2-Aminopropyl)phenol are crucial

for reproducible research.

Synthesis and Purification Workflow
A general synthetic route involves the reductive amination or alkylation of phenol derivatives.[1]

One specific, though general, procedure involves the reaction of a substituted aminophenol

with sodium nitrite.[1]
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Caption: General workflow for synthesis and purification.

Protocol:

Reaction Setup: Dissolve the starting phenol derivative (e.g., 3-((3-

aminopropyl)amino)phenol hydrobromide) in ethanol under acidic conditions in a suitable

reaction vessel.
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Reagent Addition: Slowly add sodium nitrite to the solution while maintaining the reaction

temperature.

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC)

with a suitable mobile phase (e.g., dichloromethane/methanol gradients).[1]

Workup: Once the reaction is complete, quench the reaction mixture and perform an

aqueous workup. Extract the product into an organic solvent.

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the crude product via column

chromatography or recrystallization to achieve high purity.[1]

Characterization: Confirm the structure and purity of the final compound using spectroscopic

methods such as NMR, Mass Spectrometry, and IR spectroscopy.

pKa Determination Protocol (Spectrophotometric
Method)
This protocol is adapted from general methods for determining the pKa of aminophenols.[9][10]

Buffer Preparation: Prepare a series of buffer solutions with known, precise pH values

spanning the expected pKa range (e.g., pH 8 to 11).

Stock Solution: Prepare a stock solution of 3-(2-Aminopropyl)phenol in a suitable solvent

(e.g., methanol or water).

Sample Preparation: Add a small, constant volume of the stock solution to a constant volume

of each buffer solution.

UV-Vis Measurement: Measure the UV-Vis absorbance spectrum of each sample at two or

three selected wavelengths where the protonated and deprotonated species have different

absorbances.

Data Analysis: Plot the absorbance as a function of pH. The inflection point of the resulting

curve corresponds to the pKa of the compound.[9]
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Solubility Determination (Isothermal Shake-Flask
Method)
This is a standard and reliable method for determining the solubility of phenolic compounds in

various solvents.[11][12]

Sample Preparation: Add an excess amount of solid 3-(2-Aminopropyl)phenol to a series

of vials, each containing a known volume of a specific solvent (e.g., water, ethanol,

methanol).

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant

temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-

48 hours) to ensure saturation.

Phase Separation: After equilibration, allow the solid to settle. If necessary, centrifuge the

samples to ensure complete separation of the solid and liquid phases.

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

Quantification: Determine the concentration of 3-(2-Aminopropyl)phenol in the supernatant

using a suitable analytical technique, such as UV-Vis spectrophotometry or High-

Performance Liquid Chromatography (HPLC).

Calculation: Calculate the solubility in units such as g/L or mol/L.

Spectroscopic Data
While specific spectra for 3-(2-Aminopropyl)phenol are not provided in the search results,

typical spectroscopic features for phenols can be expected.

Infrared (IR) Spectroscopy: A characteristic broad absorption band is expected in the region

of 3300-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Aromatic C-H and C=C

stretching bands would also be present.[13]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Aromatic protons would appear in the

7-8 δ range. The proton on the oxygen-bearing carbon would be deshielded, appearing in

the 3.4 to 4.5 δ range. The phenolic O-H proton can appear over a wide range (3-8 δ).[13]
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atom bonded to the

hydroxyl group is typically deshielded and absorbs in the 50 to 80 δ range.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671444?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

